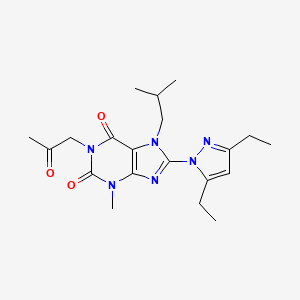

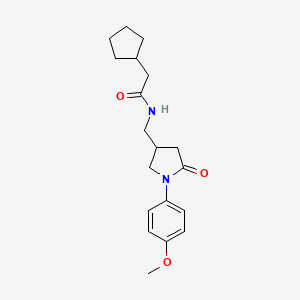

![molecular formula C25H21N3O2 B2876838 4-(4-methoxyphenyl)-1,3-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 338963-29-4](/img/structure/B2876838.png)

4-(4-methoxyphenyl)-1,3-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo[3,4-b]pyridin-6-ones are a promising class of heterocyclic compounds that have been shown to have potential in the treatment of several diseases, including bipolar disorder, diabetes, dementia, Alzheimer’s disease, schizophrenia, depression, and cancer . The pyrazolo[3,4-b]pyridine scaffold is present in many biologically active compounds .

Synthesis Analysis

An effective one-pot strategy was developed for the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones from pyrazolo[3,4-b]pyridin-6-ones, obtained by reacting 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, through subsequent elimination of a benzamide molecule in a superbasic medium . Another method involves a three-component reaction of an aldehyde, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine using recyclable polyethylene glycol (PEG)-400 as a reaction medium .

Molecular Structure Analysis

The structure of a similar compound, 4-(4-((1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, has been confirmed by single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

The best yield of 4-phenylpyrazolo[3,4-b]pyridin-6-one was achieved at 150 °C in DMSO containing 1.5 equiv of t-BuOK for 1.5 h . The preparation of 4-phenylpyrazolo[3,4-b]pyridin-6-one could be carried out as one-pot synthesis, without isolation of the intermediate dihydro derivative .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has demonstrated the synthesis and detailed structural analysis of pyrazolopyridine derivatives, including compounds similar to 4-(4-methoxyphenyl)-1,3-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one. These compounds are prepared through various synthetic routes and their structures confirmed by techniques like NMR, X-ray diffraction, and molecular modeling. For instance, Quiroga et al. (1999) prepared derivatives of pyrazolo[3,4-b]pyridines, including 4-(4-methoxyphenyl)-1,3-diphenyl derivatives, and analyzed their structures using X-ray diffraction and NMR studies (Quiroga et al., 1999).

Applications in Material Science and Corrosion Inhibition

Some derivatives have been evaluated for their potential as corrosion inhibitors, indicating the application of these compounds in material science, particularly in protecting metals against corrosion. Dohare et al. (2018) synthesized pyrazolo-pyridine derivatives using ultrasound-mediated reactions and evaluated them as corrosion inhibitors for mild steel in acidic media. Their study demonstrates the high inhibition efficiency of these compounds, attributed to their ability to form stable complexes with metal surfaces (Dohare et al., 2018).

Direcciones Futuras

The development of new synthetic routes and the exploration of the biological activities of pyrazolo[3,4-b]pyridin-6-ones and related compounds are areas of active research . These compounds have potential applications in the treatment of various diseases and could be valuable targets for future drug development .

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as Bionet1_003371, is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. These microtubules play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .

Mode of Action

The compound interacts with its target, tubulin, by binding to the colchicine site . This binding inhibits the polymerization of tubulin into microtubules, disrupting the normal function of the cytoskeleton . As a result, the compound can inhibit cell migration and induce cell cycle arrest in the G2/M phase .

Biochemical Pathways

The compound’s action primarily affects the microtubule dynamics within the cell . By inhibiting tubulin polymerization, it disrupts the formation and function of the mitotic spindle, a structure crucial for chromosome segregation during cell division . This disruption leads to cell cycle arrest in the G2/M phase, preventing the cell from dividing .

Result of Action

The compound’s action results in apoptosis of cancer cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to remove damaged or unnecessary cells. By inducing cell cycle arrest and disrupting microtubule dynamics, the compound triggers apoptosis in cancer cells .

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)-1,3-diphenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2/c1-30-20-14-12-17(13-15-20)21-16-22(29)26-25-23(21)24(18-8-4-2-5-9-18)27-28(25)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSNKLYGUCHNQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

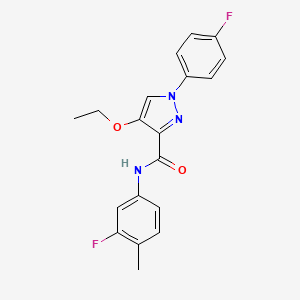

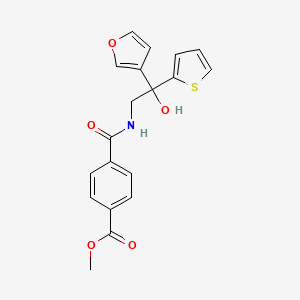

![4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2876756.png)

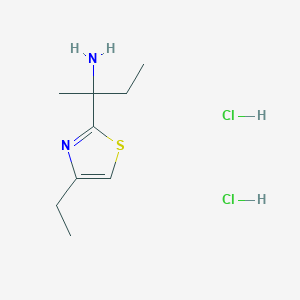

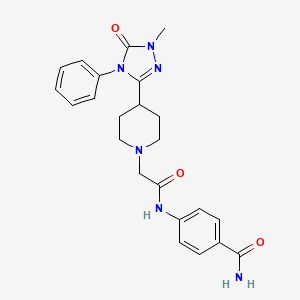

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2876760.png)

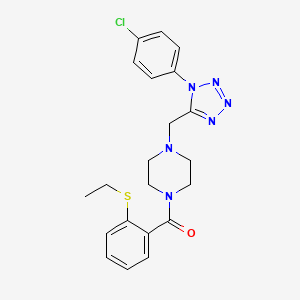

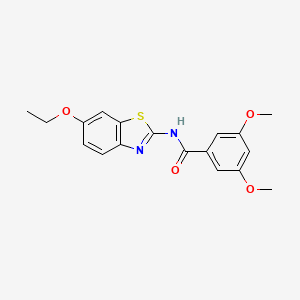

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methoxypyridin-3-yl)methanone](/img/structure/B2876762.png)

methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2876766.png)

![Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate](/img/structure/B2876772.png)

![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide](/img/structure/B2876774.png)